6-(3,3-Diphenylpropyl)guvacine vs. Parent Guvacine: 140-Fold Greater Potency at GABA Uptake Inhibition
When compared directly in synaptosomal GABA uptake assays, 6-(3,3-diphenylpropyl)guvacine demonstrates a pronounced potency advantage over its parent scaffold guvacine. The target compound achieves an IC50 of 0.1 µM [1], whereas unsubstituted guvacine exhibits an IC50 of approximately 14 µM at human GAT-1 . This corresponds to a 140-fold enhancement in inhibitory activity conferred by the 3,3-diphenylpropyl substitution at the 6-position of the tetrahydropyridine ring.
| Evidence Dimension | In vitro GABA uptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 µM (100 nM) |
| Comparator Or Baseline | Guvacine: IC50 = 14 µM (hGAT-1) |
| Quantified Difference | 140-fold greater potency (14 µM / 0.1 µM) |
| Conditions | Synaptosomal [3H]GABA uptake assay; target compound tested in rat brain synaptosomes (J Med Chem 1991); guvacine IC50 measured at cloned human GAT-1 expressed in heterologous cells |
Why This Matters
A 140-fold potency difference means that replacing 6-(3,3-diphenylpropyl)guvacine with generic guvacine would require over two orders of magnitude higher concentration to achieve equivalent transporter occupancy, drastically altering experimental dose-response relationships and potentially missing pharmacological effects entirely.
- [1] N'Goka V, Schlewer G, Linget JM, Chambon JP, Wermuth CG. GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. J Med Chem. 1991 Aug;34(8):2547-57. View Source
